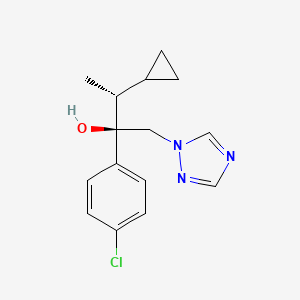

(2R,3R)-cyproconazole

Descripción general

Descripción

(2R,3R)-cyproconazole is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its effectiveness against a broad spectrum of fungal pathogens, making it a valuable tool in crop protection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-cyproconazole involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with 1,2,4-triazole in the presence of a base to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for agricultural use .

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-cyproconazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can yield dechlorinated or dehydroxylated products.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products

The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential use in agriculture and medicine .

Aplicaciones Científicas De Investigación

(2R,3R)-cyproconazole has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the stereochemistry of triazole fungicides and their interactions with fungal enzymes.

Biology: Researchers use it to investigate the mechanisms of fungal resistance and to develop new strategies for crop protection.

Medicine: Although primarily an agricultural fungicide, its derivatives are studied for potential antifungal and anticancer properties.

Industry: It is used in the formulation of various fungicidal products for crop protection, ensuring high yield and quality of agricultural produce .

Mecanismo De Acción

(2R,3R)-cyproconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the binding of this compound to the heme group of lanosterol 14α-demethylase, thereby blocking its activity .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-cyproconazole: The enantiomer of (2R,3R)-cyproconazole, with similar fungicidal properties but different stereochemistry.

Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.

Propiconazole: A triazole fungicide with a broader spectrum of activity and different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its binding affinity to fungal enzymes and its overall efficacy. Its enantiomeric purity is crucial for its biological activity, making it a valuable compound for both agricultural and scientific research .

Actividad Biológica

(2R,3R)-Cyproconazole is a triazole fungicide widely used in agriculture to control various fungal diseases in crops. Its biological activity encompasses antifungal properties, effects on mammalian systems, and implications for environmental health. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily as an inhibitor of the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By binding to the heme-iron in the active site of CYP51, cyproconazole disrupts the catalytic cycle necessary for fungal growth and reproduction . This mechanism is shared among many azole fungicides, making them effective against a broad spectrum of fungal pathogens.

Antifungal Activity

Numerous studies have evaluated the antifungal efficacy of this compound against various fungal species. In vitro assays demonstrate that cyproconazole exhibits potent antifungal activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 mg/L against several strains . The compound has shown effectiveness against both filamentous fungi and yeasts, indicating its broad-spectrum potential.

Comparative Efficacy Table

| Fungal Strain | MIC (mg/L) | Reference |

|---|---|---|

| Fusarium oxysporum | 50 | |

| Aspergillus niger | 75 | |

| Candida albicans | 100 | |

| Rhizoctonia solani | 50 |

Toxicological Studies

Research has also focused on the toxicological effects of this compound in mammalian models. A study conducted on CD-1 mice indicated that exposure to cyproconazole at doses of 100 and 200 ppm resulted in liver hypertrophy and increased cell proliferation, alongside signs of hepatotoxicity such as single-cell necrosis and fat vacuolation . The compound has been linked to the activation of the constitutive androstane receptor (CAR), which plays a significant role in mediating liver toxicity and carcinogenicity in rodents .

Liver Effects Summary Table

| Dose (ppm) | Observed Effects | Reference |

|---|---|---|

| 100 | Liver hypertrophy | |

| 200 | Increased liver weight; necrosis | |

| 450 | Severe liver damage; elevated transaminases |

Environmental Impact and Bioaccumulation

The environmental persistence and bioaccumulation potential of cyproconazole have raised concerns regarding its ecological impact. Studies indicate that cyproconazole has a log Kow value exceeding 3, suggesting a significant potential for bioaccumulation in aquatic organisms . Moreover, its presence has been detected in various environmental matrices, including water and soil samples, highlighting the need for careful management practices .

Case Studies

- Combined Treatment with Tacrolimus : A recent study explored the synergistic effects of tacrolimus combined with cyproconazole on fungal growth inhibition. The results suggested enhanced antifungal activity when both agents were used together compared to their individual applications .

- Impact on Non-target Organisms : Research assessing the effects of cyproconazole on non-target species revealed that exposure could lead to biochemical changes indicative of stress responses in aquatic organisms. These findings emphasize the need for further studies on the ecological risks associated with cyproconazole usage .

Propiedades

IUPAC Name |

(2R,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-IAQYHMDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872884, DTXSID30872893 | |

| Record name | (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107864-90-4, 138604-72-5 | |

| Record name | (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.